N-(2H-tetrazol-5-ylmethyl)acetamide

ACAT inhibition adrenal toxicity structure-toxicity relationship

Procure N-(2H-tetrazol-5-ylmethyl)acetamide as a minimal methylene-linker control when evaluating α-phenyl-substituted tetrazole amides for adrenal toxicity. Its unsubstituted scaffold enables isolation of linker steric effects on organ-level toxicity. Defined physicochemical signature (XLogP3 –1.4; tPSA 83.6 Ų) makes it the baseline for in silico ADME model validation. Use as an authentic 2H-tautomer reference standard—reversing substituent order between 2- and 5-positions produces divergent in vivo efficacy and distinct adrenal histopathology. Low-complexity tetrazole-acetamide for unambiguous LC-MS impurity profiling.

Molecular Formula C4H7N5O
Molecular Weight 141.134
CAS No. 108723-22-4
Cat. No. B560772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2H-tetrazol-5-ylmethyl)acetamide
CAS108723-22-4
Molecular FormulaC4H7N5O
Molecular Weight141.134
Structural Identifiers
SMILESCC(=O)NCC1=NNN=N1
InChIInChI=1S/C4H7N5O/c1-3(10)5-2-4-6-8-9-7-4/h2H2,1H3,(H,5,10)(H,6,7,8,9)
InChIKeyCDGHXZMWTUPHBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2H-tetrazol-5-ylmethyl)acetamide (CAS 108723-22-4) — Technical Baseline for Procurement and Analytical Selection


N-(2H-tetrazol-5-ylmethyl)acetamide (CAS 108723-22-4), also cataloged as N-(1H-tetrazol-5-ylmethyl)-acetamide and N-acetyl-5-aminomethyl tetrazole [1], is a tetrazole-acetamide conjugate with a molecular formula of C₄H₇N₅O and molecular weight of 141.13 g/mol [2]. Its XLogP3 of –1.4, topological polar surface area of 83.6 Ų, and exactly two hydrogen bond donors differentiate it computationally from larger tetrazole derivatives [2]. These computed properties establish a foundational physicochemical fingerprint against which analog selection and procurement decisions must be benchmarked.

Why Generic Substitution with Other Tetrazole Acetamides Fails: Evidence from N-(2H-tetrazol-5-ylmethyl)acetamide


In tetrazole acetamide libraries, even structurally conservative modifications produce non-overlapping SAR profiles that invalidate generic substitution. Replacement of the α-phenyl moiety in related tetrazole amides with electron-withdrawing substituents reduced hepatic microsomal ACAT inhibitory activity (IC₅₀ > 1 µM) relative to electron-donating analogs (IC₅₀ = 5–75 nM) [1]. Inverting substituent order between the 2- and 5-positions of the tetrazole ring produced both divergent cholesterol-lowering efficacy (65–77% vs. 56–66% plasma total cholesterol reduction at 30 mg/kg) and contrasting adrenal histopathology [2]. These data confirm that structural identity, not class membership, determines biological and toxicological outcomes — making precise compound specification essential for reproducible research.

Quantitative Procurement Evidence: N-(2H-tetrazol-5-ylmethyl)acetamide (108723-22-4) vs. Structural Analogs


Unsubstituted Methylene Linker vs. α-Phenyl Substitution: Adrenocortical Toxicity Divergence

In guinea pig studies of tetrazole amide ACAT inhibitors, the unsubstituted methylene derivative pair (13n and 36a) produced adrenocortical cell degeneration, whereas the corresponding α-phenyl-substituted analogs (7b and 36c) left adrenal glands essentially unchanged compared to untreated controls [1]. N-(2H-tetrazol-5-ylmethyl)acetamide, bearing the same unsubstituted methylene linker between the tetrazole ring and acetamide nitrogen, presents the same minimal steric profile implicated in this toxicity divergence. Procurement of an α-phenyl analog would fundamentally alter toxicological risk without explicit verification.

ACAT inhibition adrenal toxicity structure-toxicity relationship tetrazole amide SAR

Tetrazole Ring Regioisomerism: 2H- vs. 1H-Tetrazole and Substitution Pattern Impact on In Vivo Efficacy

In a systematic SAR study of tetrazole amide ACAT inhibitors, reversing the order of substituents appended to the 2- and 5-positions of the tetrazole ring (compounds 1/7b/13n,o vs. 36a–d) produced divergent in vivo cholesterol-lowering activity and adrenal toxicity profiles [1]. Unsubstituted methylene derivatives 13n and 36a caused adrenocortical cell degeneration in guinea pigs, whereas α-phenyl-substituted analogs 7b and 36c were histopathologically indistinguishable from untreated controls [2]. N-(2H-tetrazol-5-ylmethyl)acetamide is explicitly the 2H-tautomer with a 5-aminomethyl substitution pattern. Procurement of a 1H-tautomer or an N-alkylated regioisomer would introduce uncharacterized tautomeric equilibrium, hydrogen-bonding geometry, and target-binding behavior, invalidating direct experimental comparison.

tetrazole regioisomerism ACAT inhibition in vivo cholesterol lowering SAR

Physicochemical Signature Differentiation: XLogP and tPSA Distinguish the Scaffold from Bulkier Tetrazole Acetamides

N-(2H-tetrazol-5-ylmethyl)acetamide possesses computed physicochemical properties distinct from larger tetrazole acetamide analogs. Its XLogP3 value is –1.4, topological polar surface area is 83.6 Ų, and it contains two hydrogen bond donors and four acceptors [1]. In contrast, the bulkier analog 2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(1H-tetrazol-5-ylmethyl)acetamide (Hit2Lead SC-65003617) has a LogP of –1.22, tPSA of 125.1 Ų, molecular weight of 373 g/mol, and eight rotatable bonds . The ~41.5 Ų difference in tPSA and –0.18 difference in LogP translate to fundamentally different predicted membrane permeability and bioavailability profiles.

physicochemical properties XLogP tPSA compound procurement computational filtering

Validated Application Scenarios for N-(2H-tetrazol-5-ylmethyl)acetamide (108723-22-4) Based on Differential Evidence


Negative Control in Tetrazole Amide ACAT Inhibitor Toxicity Studies

Procure N-(2H-tetrazol-5-ylmethyl)acetamide as a minimal methylene-linker control compound when evaluating α-phenyl-substituted tetrazole amides for adrenal toxicity. The SAR evidence from O‘Brien et al. [1] demonstrates that unsubstituted methylene derivatives 13n and 36a produced adrenocortical degeneration, whereas α-phenyl-substituted analogs 7b and 36c did not. Using this compound as the baseline unsubstituted scaffold enables isolation of linker steric effects on organ-level toxicity.

Physicochemical Benchmarking Reference for High-Throughput Computational Filtering

Use N-(2H-tetrazol-5-ylmethyl)acetamide as a low-complexity tetrazole acetamide reference standard for validating in silico ADME prediction models. Its defined physicochemical signature (XLogP3 = –1.4; tPSA = 83.6 Ų; MW = 141.13 g/mol) [1] provides a minimal scaffold baseline against which the effects of adding aromatic, heterocyclic, or extended alkyl substituents can be computationally deconvoluted.

Regioisomerism and Tautomerism Control in Tetrazole Library Synthesis

In synthetic campaigns targeting 5-aminomethyl-2H-tetrazole scaffolds, procure N-(2H-tetrazol-5-ylmethyl)acetamide as an authentic 2H-tautomer reference standard. The SAR data from O‘Brien et al. [1] show that reversing substituent order between the 2- and 5-positions produces divergent in vivo cholesterol-lowering efficacy (65–77% vs. 56–66%) and distinct adrenal histopathology. Confirming tautomeric identity is critical for reproducible SAR interpretation.

Analytical Reference for LC-MS Method Development in Tetrazole Amide Impurity Profiling

N-(2H-tetrazol-5-ylmethyl)acetamide serves as a structurally simple, well-defined tetrazole acetamide reference for developing LC-MS methods to detect and quantify tetrazole-containing impurities or degradation products. Its exact mass of 141.06505986 Da and monoisotopic mass of 141.06505986 Da [1] provide unambiguous mass spectrometric identification, supporting regulatory-compliant impurity profiling [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2H-tetrazol-5-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.